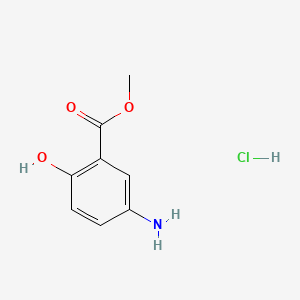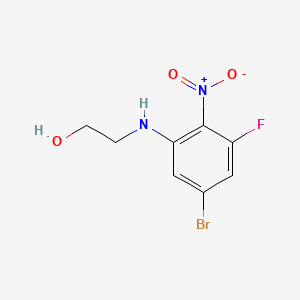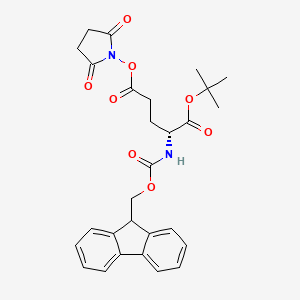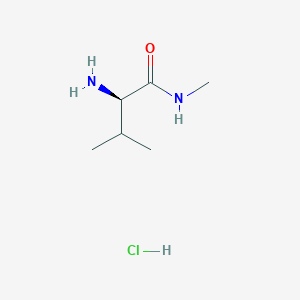![molecular formula C14H22N2O2 B13907517 (2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a dimethylbutanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzylamine and 3,3-dimethylbutanoic acid.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the amino group of 3-methoxybenzylamine and the carboxyl group of 3,3-dimethylbutanoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent product quality and high yield while minimizing waste and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The amide group can be reduced to form an amine, which can further react with other electrophiles.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) are used under basic conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted amides or secondary amines.
Scientific Research Applications
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A folic acid antagonist used in cancer therapy.
Aminopterin: A similar compound with potent anti-cancer properties.
Ethyl 3-(furan-2-yl)propionate: A compound with a different structure but similar synthetic applications.
Uniqueness
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and dimethylbutanamide moiety provide unique steric and electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)12(15)13(17)16-9-10-6-5-7-11(8-10)18-4/h5-8,12H,9,15H2,1-4H3,(H,16,17)/t12-/m1/s1 |
InChI Key |
MHDMTENDJQDREA-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NCC1=CC(=CC=C1)OC)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NCC1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)





![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)



![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)
